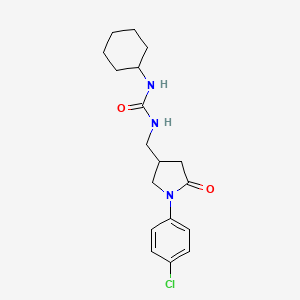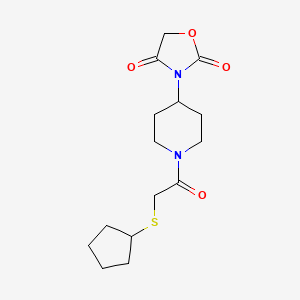![molecular formula C17H17ClN2O2S2 B2681621 1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-20-3](/img/structure/B2681621.png)
1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a dihydroimidazole derivative with a sulfonyl group attached to one of the nitrogen atoms and a sulfanyl group attached to a carbon atom in the imidazole ring . The sulfonyl group is further substituted with a 4-chlorophenyl group, and the sulfanyl group is substituted with a 2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dihydroimidazole ring, which is a five-membered ring containing two nitrogen atoms . The sulfonyl and sulfanyl groups, along with their phenyl substituents, would add complexity to the structure .Chemical Reactions Analysis
As a dihydroimidazole derivative, this compound could potentially participate in a variety of chemical reactions. The sulfonyl and sulfanyl groups might be particularly reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the sulfonyl and sulfanyl groups, as well as the phenyl substituents, would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
Molecular Docking and Structural Analysis : Tetrazole derivatives, sharing a similarity in their sulfonyl and aromatic components, have been studied for their docking properties and crystal structures. These studies provide insights into their potential binding mechanisms and interactions with biological targets, such as cyclooxygenase-2 enzymes, indicating their relevance in medicinal chemistry and drug design (Al-Hourani et al., 2015).
Antimicrobial and Antiviral Applications : Research on sulfonamide derivatives, like those incorporating chlorophenyl and thiadiazole groups, has revealed their antimicrobial and antiviral activities. These compounds have shown potential in addressing bacterial and viral infections, highlighting the utility of sulfonamide chemistry in developing new therapeutic agents (Chen et al., 2010).
Cancer Research and Pesticidal Activity : Derivatives of sulfones, similar in their use of halogen and sulfonyl groups, have been explored for their potential anticancer activities and pesticidal properties. The synthesis of these derivatives and their evaluation against various cancer cell lines and pests underscore the versatility of sulfonyl-containing compounds in pharmaceutical and agricultural applications (Brzozowski & Kornicka, 1999).
Material Science and Polymer Chemistry
Polymeric Materials : The incorporation of sulfonyl and phenyl groups into polymers, such as in the case of sulfonated polyimides, has led to the development of materials with enhanced thermal stability and proton conductivity. These materials are particularly significant in the context of fuel cell technologies, where their chemical and physical properties can influence overall device performance (Fang et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-13-4-2-3-5-14(13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRRICLCZZDLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2681541.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2681542.png)
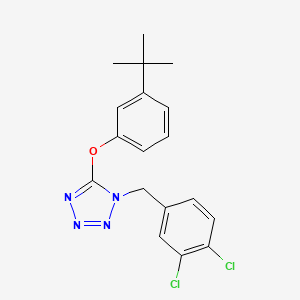
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2681547.png)
![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)
![2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2681549.png)
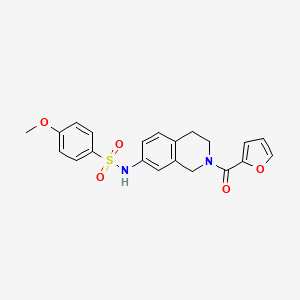
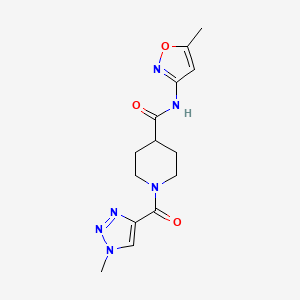
![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)
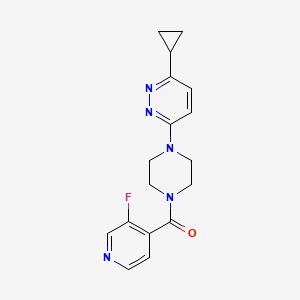
![3-[2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2681555.png)
